5-Bromo-thiazole-2-carboxylic acid dimethylamide
Description
Properties
CAS No. |
1414958-22-7 |
|---|---|
Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2OS/c1-9(2)6(10)5-8-3-4(7)11-5/h3H,1-2H3 |
InChI Key |
OCLMFOBJCJXZLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-thiazole-2-carboxylic acid dimethylamide can be achieved through several synthetic routes. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This process results in the selective bromination at the 5th position of the thiazole ring. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-thiazole-2-carboxylic acid dimethylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide and other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove them.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. These reactions often involve palladium-catalyzed cross-coupling with aryl or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amino-thiazole derivative .
Scientific Research Applications
5-Bromo-thiazole-2-carboxylic acid dimethylamide has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Biology: The compound is used in biological studies to understand the role of thiazole derivatives in cellular processes. It can act as a probe to investigate enzyme activities and metabolic pathways.
Materials Science: Thiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-thiazole-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
5-Bromo-2-ethyl-4-methylthiazole (CAS 863190-90-3)
- Structure : Differs by having an ethyl group at the 2-position and a methyl group at the 4-position instead of the dimethylamide.
- Applications : Primarily used as a ligand in coordination chemistry due to its steric and electronic properties .
2-Amino-5-bromo-4-methylthiazole (CAS 3034-57-9)
- Structure: Features an amino group at the 2-position and a methyl group at the 4-position.
- Reactivity: The amino group enables participation in condensation reactions, unlike the dimethylamide group, which is less nucleophilic.
- Applications : A precursor in the synthesis of antifungal agents .
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS 1245782-59-5)
- Structure : Contains a bulky tert-butyldimethylsilyl (TBS) group at the 2-position.
- Reactivity : The TBS group enhances stability toward electrophilic substitution but complicates further functionalization compared to the dimethylamide.
- Physical Properties : Higher molar mass (292.31 g/mol ) due to the silyl group, leading to lower solubility in polar solvents .
Heterocyclic Analogues with Bromo and Amide Substituents
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 551907-13-2)
- Structure : Replaces the thiazole ring with a furan core but retains the bromo and amide groups.
- Reactivity : The furan ring is more electron-rich, increasing susceptibility to electrophilic aromatic substitution.
- Applications : Used in the development of kinase inhibitors due to improved π-π stacking interactions .
5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide (CAS 477546-49-9)
- Structure : Substitutes the thiazole with a thiophene ring and includes an oxazole substituent.
- Reactivity : The thiophene’s sulfur atom enhances conjugation, while the oxazole group introduces additional hydrogen-bonding sites.
- Bioactivity : Shows higher antimicrobial activity compared to thiazole analogues due to improved membrane penetration .
Functional Group Comparison
| Compound | Core Heterocycle | 2-Position Substituent | 5-Position Substituent | Molar Mass (g/mol) |
|---|---|---|---|---|
| 5-Bromo-thiazole-2-carboxylic acid dimethylamide | Thiazole | Dimethylamide | Bromine | 235.10 |
| 5-Bromo-2-ethyl-4-methylthiazole | Thiazole | Ethyl | Bromine | 206.12 |
| 5-Bromo-N-(4-methyl-thiazol-2-yl)furan-2-carboxamide | Furan | 4-Methylthiazole amide | Bromine | 311.17 |
| 5-Bromo-N-(5-methyl-oxazol-3-yl)thiophene-2-carboxamide | Thiophene | 5-Methyloxazole amide | Bromine | 297.15 |
Key Research Findings
Reactivity: The dimethylamide group in 5-bromo-thiazole-2-carboxylic acid dimethylamide stabilizes the thiazole ring against nucleophilic substitution at the 2-position, unlike brominated thiazoles with alkyl or amino groups, which undergo rapid substitution .
Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the dimethylamide’s hydrogen-bond acceptor capacity, whereas analogues with hydrophobic groups (e.g., TBS) show reduced solubility .
Synthetic Utility : It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, leveraging the bromine atom for palladium-catalyzed coupling .
Biological Activity
5-Bromo-thiazole-2-carboxylic acid dimethylamide (CAS Number: 957346-62-2) is a compound characterized by its thiazole ring structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological targets, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of 5-bromo-thiazole-2-carboxylic acid dimethylamide features a bromine atom attached to a thiazole ring, which is further substituted with a carboxylic acid and a dimethylamide group. The molecular formula is . The thiazole ring contributes to the compound's unique reactivity and pharmacological properties.
Biological Activity Overview
Compounds containing thiazole rings have been associated with various pharmacological effects, including:
- Antimicrobial Activity : Thiazole derivatives often exhibit significant antibacterial and antifungal properties.
- Anticancer Potential : Some studies suggest that thiazole-containing compounds may have cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Interaction studies indicate potential binding affinity to various enzymes and receptors.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including 5-bromo-thiazole-2-carboxylic acid dimethylamide. For instance, a series of thiazoles were synthesized and tested for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|---|
| Compound 3 | E. cloacae | 23 | Similar to Ciprofloxacin |
| Compound 4 | E. coli | 22 | Moderate activity |
| Compound 4 | C. albicans | 19 | Moderate activity |
The biological activity of 5-bromo-thiazole-2-carboxylic acid dimethylamide can be attributed to its ability to interact with specific biological targets. Studies utilizing techniques such as molecular docking and binding affinity assays have shown that this compound can inhibit key enzymes involved in bacterial metabolism and proliferation.
Case Studies and Research Findings
- Antibacterial Studies : A study conducted on various thiazole derivatives revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was found to be crucial for maintaining this activity .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of thiazoles, including those structurally similar to 5-bromo-thiazole-2-carboxylic acid dimethylamide, displayed cytotoxic effects against several cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range against human cervical cancer cells (HeLa) and colon adenocarcinoma cells (Caco-2) .
- Enzyme Interaction Studies : Binding studies indicated that 5-bromo-thiazole-2-carboxylic acid dimethylamide could effectively inhibit certain enzymes involved in bacterial resistance mechanisms, thereby enhancing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
